molecular formula C10H6ClFO2S B1304809 4-fluoronaphthalene-1-sulfonyl Chloride CAS No. 316-69-8

4-fluoronaphthalene-1-sulfonyl Chloride

Cat. No.: B1304809
CAS No.: 316-69-8
M. Wt: 244.67 g/mol
InChI Key: QEFYRYVTYJSUJE-UHFFFAOYSA-N
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Description

4-Fluoronaphthalene-1-sulfonyl chloride is an organic compound with the molecular formula C10H6ClFO2S. It is a derivative of naphthalene, where a fluorine atom is substituted at the fourth position and a sulfonyl chloride group is attached to the first position. This compound is known for its reactivity and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Fluoronaphthalene-1-sulfonyl chloride can be synthesized through the sulfonation of 4-fluoronaphthalene. The process involves the reaction of 4-fluoronaphthalene with chlorosulfonic acid. The reaction is typically carried out at room temperature, and the mixture is stirred until gas evolution ceases .

Industrial Production Methods

In industrial settings, the synthesis of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or distillation to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

4-Fluoronaphthalene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the reagents used. For example, nucleophilic substitution with an amine would yield a sulfonamide, while oxidation might produce a sulfone .

Scientific Research Applications

Organic Synthesis

Reagent in Sulfonamide Formation
4-Fluoronaphthalene-1-sulfonyl chloride is primarily used as a building block in the preparation of sulfonamides and other sulfonyl derivatives. The sulfonyl chloride functional group is highly reactive towards nucleophiles, making it an excellent choice for introducing sulfonyl groups into various substrates . This reactivity allows for the synthesis of complex molecules with potential applications in pharmaceuticals and agrochemicals.

Table 1: Comparison of Sulfonyl Chlorides

Compound NameStructure FeaturesUnique Aspects
This compoundNaphthalene core with sulfonyl chlorideHigh reactivity due to fluorine substitution
4-Chloronaphthalene-1-sulfonyl chlorideNaphthalene core with chlorosulfonylDifferent halogen properties affecting reactivity
2-Fluorobenzenesulfonyl chlorideAromatic ring with fluorine and sulfonylSimilar reactivity but different substitution pattern

The presence of the fluorine atom enhances the electrophilicity of the sulfonyl chloride, facilitating nucleophilic attack and subsequent reactions that form sulfonamides, which are crucial in drug development.

Medicinal Chemistry

Potential Antiviral Applications
Recent studies have indicated that compounds related to sulfonamides exhibit antiviral properties. For instance, research on 1-sulfonyl-3-amino-1H-1,2,4-triazoles has shown effectiveness against yellow fever virus, suggesting that derivatives of this compound may also possess similar antiviral activity . This highlights its potential role in developing new antiviral therapies.

Case Study: Antiviral Activity
In a study focused on small-molecule therapeutics for viral infections, compounds derived from sulfonamides were prioritized for their ability to inhibit viral replication. The findings suggest that modifications to the sulfonamide structure can lead to enhanced biological activity, indicating a pathway for further exploration using this compound as a precursor .

Material Science

Use in Polymer Chemistry
The compound has been explored as a monomer for polymerization processes. Its reactive sulfonyl group can participate in various polymerization reactions, leading to the formation of functionalized polymers that have applications in coatings and materials science . The ability to modify polymer properties through the incorporation of sulfonamide functionalities opens avenues for developing advanced materials with tailored characteristics.

Mechanism of Action

The mechanism of action of 4-fluoronaphthalene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various sulfonyl derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloronaphthalene-1-sulfonyl chloride
  • 4-Bromonaphthalene-1-sulfonyl chloride
  • 4-Iodonaphthalene-1-sulfonyl chloride

Comparison

4-Fluoronaphthalene-1-sulfonyl chloride is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its chloro, bromo, and iodo counterparts. The fluorine atom increases the compound’s reactivity and influences its behavior in chemical reactions. This makes it particularly useful in specific synthetic applications where such properties are desired .

Biological Activity

4-Fluoronaphthalene-1-sulfonyl chloride (C10H6ClFO2S) is an organic compound characterized by a naphthalene ring substituted with a fluorine atom at the 4-position and a sulfonyl chloride group at the 1-position. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications in drug design and synthesis.

This compound is a reactive sulfonyl chloride derivative, known for its electrophilic nature, which allows it to participate in nucleophilic substitution reactions. The synthesis of this compound typically involves:

  • Direct chlorination of 4-fluoronaphthalene using reagents like thionyl chloride or cyanuric chloride.
  • Temperature control to minimize side reactions and maximize yield.

The molecular structure can be represented as follows:

Sulfonyl Chloride Structure R SO2Cl\text{Sulfonyl Chloride Structure }\text{R SO}_2\text{Cl}

Biological Activities

While specific biological activities of this compound are not extensively documented, compounds with similar structures have shown various bioactivities:

  • Antibacterial and Antifungal Properties : Similar sulfonyl chlorides have demonstrated effectiveness against bacterial and fungal strains, suggesting potential applications in antimicrobial therapies.
  • Enzyme Inhibition : Research indicates that sulfonyl chlorides can act as inhibitors for specific enzymes, which could be leveraged in therapeutic contexts .

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesUnique Properties
4-Chloronaphthalene-1-sulfonyl ChlorideChlorine instead of fluorineDifferent reactivity due to chlorine's properties
Naphthalene-1-sulfonic AcidLacks halogen substitutionMore stable; less reactive compared to sulfonyl chlorides
2-Fluoronaphthalene-1-sulfonyl ChlorideFluorine at a different positionDifferent electrophilic properties affecting reactivity

This table highlights the unique reactivity profile of this compound compared to its analogs, particularly regarding its potential applications in organic synthesis and pharmaceutical development.

The biological activity of this compound is primarily attributed to its ability to react with nucleophiles. The mechanism generally involves:

  • Nucleophilic Attack : The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines or alcohols.
  • Formation of Sulfonamides or Sulfones : This reaction leads to the formation of various derivatives that may exhibit distinct biological activities.

Kinetic studies suggest that reactions involving this compound are often first-order concerning both the nucleophile and the sulfonyl chloride concentration under typical conditions .

Case Studies and Research Findings

Research has explored the use of this compound in various applications:

  • Modification of Proteins : Studies indicate that this compound can modify protein side chains, enhancing the understanding of protein interactions and functions .
  • Synthetic Applications : It has been utilized in synthesizing complex organic molecules, demonstrating its versatility in organic chemistry .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-fluoronaphthalene-1-sulfonyl chloride, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via sulfonation of 4-fluoronaphthalene using chlorosulfonic acid. Key parameters include temperature control (0–5°C to avoid side reactions) and stoichiometric ratios (1:1.2 molar ratio of substrate to ClSO₃H). Post-synthesis purification involves recrystallization from non-polar solvents like hexane or dichloromethane. Reaction progress can be monitored by TLC (Rf ~0.5 in hexane:ethyl acetate 4:1) .
  • Optimization : Adjusting reaction time (12–24 hours) and employing inert atmospheres (N₂/Ar) minimizes hydrolysis. Excess chlorosulfonic acid should be quenched cautiously with ice-water to prevent exothermic decomposition .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : ¹⁹F NMR (δ ~ -110 ppm for aromatic F) and ¹H NMR (aromatic protons δ 7.8–8.5 ppm) confirm substitution patterns. The sulfonyl chloride group exhibits distinct ¹³C NMR signals near 55–60 ppm .
  • Mass Spectrometry : High-resolution ESI-MS or EI-MS identifies molecular ion peaks at m/z 244.5 (M⁺) and fragment ions (e.g., loss of SO₂Cl at m/z 162) .
  • FT-IR : Strong S=O stretching vibrations at 1360 cm⁻¹ and 1175 cm⁻¹ .

Q. What are the stability considerations for this compound under different storage conditions?

  • Handling : Store under anhydrous conditions (-20°C in sealed amber vials) to prevent hydrolysis. Exposure to moisture generates corrosive HCl and sulfonic acid byproducts .
  • Solvent Compatibility : Stable in dry DCM, THF, or DMF for short-term use (<48 hours). Avoid protic solvents (e.g., MeOH, H₂O) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict reactivity trends in nucleophilic substitutions involving this compound?

  • Approach : Density Functional Theory (DFT) calculations (B3LYP/6-311+G*) model the electrophilic sulfonyl chloride group’s charge distribution. Fukui indices identify reactive sites (C1 sulfonyl chloride vs. C4 fluorine), explaining regioselectivity in amidation or esterification reactions .
  • Case Study : Simulations show fluorinated naphthalene derivatives exhibit reduced electron density at C1, favoring nucleophilic attack compared to non-fluorinated analogs .

Q. What strategies resolve contradictions in reported reaction yields for sulfonamide derivatives synthesized from this compound?

  • Root Cause Analysis : Discrepancies often arise from competing hydrolysis (pH-dependent) or steric hindrance in bulky amines. Kinetic studies (e.g., pseudo-first-order rate constants) quantify amine nucleophilicity (e.g., aliphatic amines > aromatic amines) .
  • Mitigation : Use activating agents (e.g., DMAP) to enhance reactivity with less nucleophilic amines. Control pH (7–9) to suppress hydrolysis .

Q. How does fluorination at the naphthalene C4 position influence biological activity in sulfonamide-based drug candidates?

  • Mechanistic Insight : Fluorine’s electron-withdrawing effect increases sulfonamide acidity (pKa ~3–4), enhancing binding to zinc-containing enzymes (e.g., carbonic anhydrase). Comparative studies with non-fluorinated analogs show 10–100x higher inhibitory potency .
  • Experimental Design : Test IC₅₀ values via enzyme inhibition assays (e.g., Ellman’s method) and correlate with computational docking (AutoDock Vina) to validate binding modes .

Q. What are the toxicological risks associated with this compound, and how should exposure be mitigated?

  • Toxicity Data : Structural analogs (e.g., naphthalene sulfonates) show moderate acute toxicity (LD₅₀ > 500 mg/kg in rats) but potential mutagenicity via reactive intermediates. Ames tests with S. typhimurium TA98/TA100 are recommended .
  • Safety Protocols : Use fume hoods, PPE (nitrile gloves, goggles), and emergency showers. Neutralize spills with sodium bicarbonate .

Q. Methodological Challenges and Solutions

Q. Why do some synthetic routes produce sulfonic acid impurities, and how can they be eliminated?

  • Cause : Incomplete chlorination or residual moisture leads to sulfonic acid formation.
  • Solution : Reflux with thionyl chloride (SOCl₂) converts residual sulfonic acid to sulfonyl chloride. Purity is confirmed by chloride ion titration (>98% Cl⁻ content) .

Q. How to design kinetic studies for sulfonyl chloride reactions under varying solvent polarities?

  • Protocol : Conduct reactions in solvents of varying dielectric constants (e.g., DCM ε=8.9 vs. DMSO ε=47). Monitor by in-situ FT-IR or HPLC to derive rate constants (k) and correlate with Kamlet-Taft solvent parameters .

Properties

IUPAC Name

4-fluoronaphthalene-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClFO2S/c11-15(13,14)10-6-5-9(12)7-3-1-2-4-8(7)10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEFYRYVTYJSUJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00379147
Record name 4-fluoronaphthalene-1-sulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

316-69-8
Record name 4-fluoronaphthalene-1-sulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 316-69-8
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